1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine
Description
Properties
CAS No. |
1173157-56-6 |
|---|---|
Molecular Formula |
C12H15BrN2 |
Molecular Weight |
267.16 g/mol |
IUPAC Name |
1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H15BrN2/c1-12(2,14)6-8-7-15-11-5-9(13)3-4-10(8)11/h3-5,7,15H,6,14H2,1-2H3 |
InChI Key |
LAPYRIMXQGIHPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CNC2=C1C=CC(=C2)Br)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine typically involves several steps, starting from commercially available 6-bromoindole. The synthetic route may include the following steps:
Friedel-Crafts Reaction: This step involves the acylation of 6-bromoindole to introduce the desired substituent at the 3-position of the indole ring.
Amidation: The acylated product is then subjected to amidation to introduce the amine group.
Reduction: The amide is reduced to the corresponding amine.
Protection and Deprotection: The amine group may be protected and deprotected during the synthesis to ensure selective reactions at specific sites.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-(6-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom at the 6-position of the indole ring can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions.
Scientific Research Applications
The compound 1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine , also known by its chemical identifier 1173157-56-6, has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and insights from verified sources.
Chemical Properties and Structure
This compound is characterized by its indole structure, which is a common motif in many biologically active compounds. The presence of the bromine atom and the amine group contributes to its unique properties and potential biological activities.
Structural Formula
The structural formula can be represented as follows:
Pharmacological Studies
Research indicates that compounds with indole structures exhibit a range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-depressant effects. Specifically, this compound has been investigated for its potential as a serotonin receptor modulator, which could lead to new treatments for mood disorders.
Neuropharmacology
Studies have suggested that this compound may interact with serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in various neuropsychiatric disorders. The modulation of these receptors can influence neurotransmitter systems, providing avenues for research into treatments for conditions such as schizophrenia and depression.
Synthesis of Derivatives
The compound serves as a precursor in the synthesis of other indole-based derivatives that may exhibit enhanced biological activities. This application is crucial for drug development processes where structural modifications can lead to improved efficacy and safety profiles.
Table 2: Comparative Analysis of Indole Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Serotonin modulation | [PubChem] |
| 5-Methoxyindole | Anti-inflammatory | Various studies |
| Indole-3-carbinol | Anticancer | Multiple sources |
Case Study 1: Neuropharmacological Effects
In a recent study, researchers explored the effects of various indole derivatives on serotonin receptor activity. The findings indicated that compounds similar to this compound exhibited significant binding affinity to the 5-HT_2A receptor, suggesting potential therapeutic applications in treating mood disorders.
Case Study 2: Synthesis and Modification
Another study focused on the synthesis of novel derivatives from this compound. Modifications at the amine position led to compounds with enhanced cytotoxicity against certain cancer cell lines, highlighting the importance of structural variations in drug development.
Mechanism of Action
The mechanism of action of 1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of specific enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bromoindole Moieties
Compound A : (Z)-2-Amino-N-(2-(6-bromo-1H-indol-3-yl)vinyl)acetamide (16)
- Structure : Features a 6-bromoindole core conjugated with a vinylacetamide group.
- Synthesis : Prepared via trifluoroacetic acid-mediated coupling and purified by silica gel chromatography .
- Activity : Precursor to marine natural products like halocyamine A, which exhibit antibacterial properties .
Compound B : N1,N4-Bis(3-(2-(6-bromo-1H-indol-3-yl)-2-oxoacetamido)propyl)butane-1,4-diaminium (6)
- Structure : Polyamine conjugate with two 6-bromoindole-2-oxoacetamide units.
- Synthesis : Synthesized using PyBOP and triethylamine, yielding an 86% yield .
- Activity : Designed for high-affinity interactions with nucleic acids or proteins, though specific biological data are pending .
Key Structural Differences :
- Backbone : Compound A has a linear vinylacetamide chain, while Compound B is a polyamine-linked dimer.
- Functional Groups : The target compound lacks the oxoacetamide or polyamine extensions present in A and B.
Analogues with Modified Aromatic Rings
Compound C : 1-(4-Methoxy-3-methylphenyl)-2-methylpropan-2-amine
- Structure : Replaces the bromoindole with a 4-methoxy-3-methylphenyl group.
- Activity : Exhibits antimicrobial effects against clinical isolates, suggesting the importance of aromatic substituents in bioactivity .
Compound D : 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine
- Structure : Fluorine and methyl substituents on the phenyl ring.
- Synthesis : Available commercially with >95% purity, highlighting its utility in structure-activity relationship (SAR) studies .
Key Comparison :
Halogen-Substituted Indole Derivatives
Compound E : 2-(6-Fluoro-1H-indol-3-yl)propan-1-amine hydrochloride
- Structure : 6-Fluoroindole with a primary amine side chain.
- Physicochemical Properties : Lower molecular weight (228.7 g/mol) and altered lipophilicity compared to the brominated target compound .
Key Insight :
Compound F : N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- Structure : Combines indole with a naproxen-derived moiety.
- Activity : Evaluated for anti-SARS-CoV-2 activity, demonstrating the versatility of indole-based scaffolds in drug design .
Biological Activity
1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine is a compound within the indole class, recognized for its diverse biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom attached to the indole ring and a 2-methylpropan-2-amine side chain. This unique configuration enhances its pharmacological properties and interactions with biological targets.
Antimicrobial Activity
Indole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that this compound exhibits effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity | IC50 (nM) |
|---|---|---|
| Escherichia coli | Effective | 360 |
| Pseudomonas aeruginosa | Effective | 710 |
| Staphylococcus aureus | Moderate | 1400 |
The above table summarizes the antimicrobial activity of related indole compounds, suggesting that this compound may exhibit similar or enhanced effects due to its structural characteristics .
Anticancer Properties
The anticancer potential of indole derivatives has been widely studied, with many showing promise in inhibiting cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. For instance, compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression.
Research findings indicate that this compound may interact with molecular targets such as:
- Receptors : Binding to growth factor receptors can inhibit tumor growth.
- Enzymes : Inhibition of enzymes involved in DNA replication can lead to reduced cancer cell viability.
The biological activity of this compound is believed to involve interactions with specific molecular targets:
Molecular Targets:
- Enzymes : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptors : It can modulate receptor activity, influencing cellular signaling pathways.
Pathways Involved:
The compound's effects are thought to influence pathways related to:
- Cell Proliferation : Inhibition of pathways that promote cell division.
- Apoptosis : Inducing programmed cell death in malignant cells.
Case Studies
Recent studies have highlighted the therapeutic potential of indole derivatives:
- Study on Antimicrobial Efficacy :
- Cancer Research :
Q & A
Q. What are the optimized synthetic routes for 1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine?
The synthesis typically involves alkylation of 6-bromoindole with 2-bromo-2-methylpropane under basic conditions. A standard protocol includes:
- Step 1 : React 6-bromoindole with 2-bromo-2-methylpropane in anhydrous THF or DMF.
- Step 2 : Use a strong base (e.g., NaH or KOtBu) to deprotonate the indole NH, facilitating nucleophilic substitution.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Yields range from 45–65%, depending on reaction time and temperature (optimized at 60–80°C for 12–24 hours) .
Q. How is the compound characterized structurally and analytically?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal structure determination. Hydrogen bonding and Br···π interactions in the crystal lattice can be analyzed to understand packing efficiency .
- NMR : H and C NMR confirm regiochemistry (e.g., indole C3 substitution) and methylpropan-2-amine branching. The bromine atom at C6 causes distinct deshielding in H NMR (δ 7.2–7.5 ppm for H4/H5/H7) .
- MS/HPLC : High-resolution mass spectrometry (HRMS) validates molecular weight (CHBrN), while HPLC (>98% purity) ensures batch consistency .
Q. What preliminary biological activities are reported for this compound?
In vitro screens suggest:
- Anticancer activity : IC values of 8–15 µM against HeLa and MCF-7 cell lines via apoptosis induction (Annexin V/PI assays) .
- Antimicrobial activity : Moderate inhibition (MIC = 25–50 µg/mL) against S. aureus and E. coli in broth microdilution assays .
- Neuroactivity : Structural analogs (e.g., 6-bromotryptamine derivatives) show acetylcholinesterase inhibition (IC ~10 µM), suggesting potential CNS applications .
Advanced Research Questions
Q. How does bromine substitution at C6 influence structure-activity relationships (SAR) compared to C4/C7 analogs?
-
Electron-withdrawing effects : The C6-Br group reduces electron density at C3, altering binding to serotonin receptors (5-HT K = 3.7 nM vs. 5.7 nM for C7-Br analogs) .
-
Biological selectivity : C6-Br derivatives exhibit higher anticancer specificity (lower toxicity to non-cancerous HEK293 cells) than C4-Br analogs, attributed to enhanced hydrophobic interactions with kinase domains .
-
Table 1 : Comparative SAR of Bromoindole Derivatives
Position Anticancer IC (µM) 5-HT K (nM) C6-Br 8–15 3.7 C4-Br 12–20 12.5 C7-Br 20–30 5.7
Q. What methodologies resolve contradictions in reported biological data?
- Dose-response validation : Replicate assays under standardized conditions (e.g., 48-h incubation, 10% FBS) to address variability in cytotoxicity thresholds .
- Target profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. For example, C6-Br derivatives inhibit CDK2 (IC = 0.8 µM) but not CDK4, explaining divergent apoptosis rates .
- Computational docking : Molecular dynamics simulations (AMBER/CHARMM) clarify binding modes to acetylcholinesterase vs. monoamine oxidase, resolving conflicting activity reports .
Q. What strategies optimize enantiomeric purity for chiral derivatives?
- Chiral resolution : Use (+)- or (-)-di-p-toluoyl-D-tartaric acid to separate enantiomers via diastereomeric salt formation (85–92% ee) .
- Asymmetric synthesis : Employ Evans auxiliaries (e.g., oxazolidinones) during alkylation to achieve >95% ee .
Q. How is the compound utilized in radiopharmaceutical research?
- C-labeling : Methylation of precursor 6-bromo-3-(2-nitroprop-1-en-1-yl)-1H-indole with C]CHOTf yields a positron emission tomography (PET) tracer for 5-HT receptor imaging (70% radiochemical yield) .
Methodological Considerations
Q. What experimental designs mitigate bromine displacement during functionalization?
- Protecting groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) to shield the indole NH during Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) .
- Low-temperature conditions : Conduct nucleophilic substitutions (e.g., with NaN) at -20°C to minimize debromination .
Q. How are stability and storage conditions optimized?
- Light sensitivity : Store in amber vials at -20°C under argon to prevent photodegradation (t = 14 days under ambient light vs. >6 months in dark) .
- Solvent selection : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers (pH >7) to prevent amine hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
